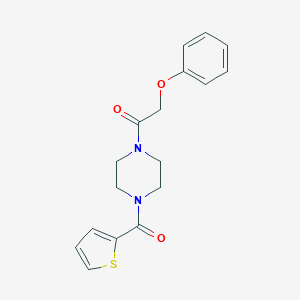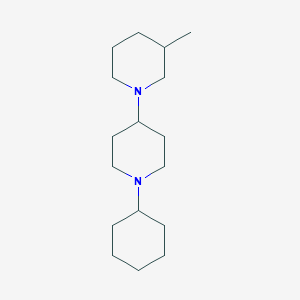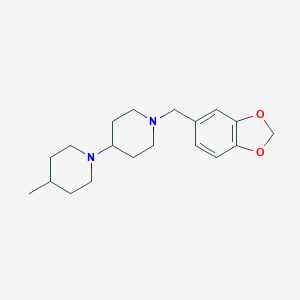![molecular formula C22H26N2O5 B247646 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247646.png)
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with a 3,5-dimethoxybenzoyl group and a p-tolyloxy-ethanone moiety
Preparation Methods
The synthesis of 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the 3,5-dimethoxybenzoyl group: This step often involves the reaction of piperazine with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the p-tolyloxy-ethanone moiety: This can be done through an etherification reaction where the piperazine derivative is reacted with p-tolyloxy-ethanone under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesizers and high-throughput screening techniques.
Chemical Reactions Analysis
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, affecting the function of proteins involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar compounds to 1-[4-(3,5-Dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone include other piperazine derivatives and benzoyl-substituted compounds. These compounds share structural features but may differ in their biological activity and chemical reactivity. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-[4-(3,5-dimethoxybenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone |
InChI |
InChI=1S/C22H26N2O5/c1-16-4-6-18(7-5-16)29-15-21(25)23-8-10-24(11-9-23)22(26)17-12-19(27-2)14-20(13-17)28-3/h4-7,12-14H,8-11,15H2,1-3H3 |
InChI Key |
BWPJUWIJTNIEAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Isonicotinoyl-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247565.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247566.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B247567.png)

![1'-[(4-ETHOXYPHENYL)METHYL]-3-METHYL-1,4'-BIPIPERIDINE](/img/structure/B247576.png)


![4-METHYL-1'-[(2,4,5-TRIMETHOXYPHENYL)METHYL]-1,4'-BIPIPERIDINE](/img/structure/B247579.png)
![4-[1-(3-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247580.png)
![4-[1-(4-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B247581.png)
![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(4-Ethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247583.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![4-[1-(2-Methylbenzyl)-4-piperidinyl]morpholine](/img/structure/B247588.png)
